alpha-Sexithiophene

Catalog No.
S639293
CAS No.
88493-55-4
M.F
C24H14S6
M. Wt
494.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Sexithiophene

CAS Number

88493-55-4

Product Name

alpha-Sexithiophene

IUPAC Name

2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene

Molecular Formula

C24H14S6

Molecular Weight

494.8 g/mol

InChI

InChI=1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H

InChI Key

KUJYDIFFRDAYDH-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6

Synonyms

sexithiophene

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6

Organic Photovoltaic Cells (OPVs)

One of the most prominent research areas for sexithiophene is in organic photovoltaic cells (OPVs), also known as plastic solar cells. These devices aim to convert sunlight into electricity using organic materials instead of traditional inorganic semiconductors like silicon. Sexithiophene can be employed as either a donor or acceptor material in OPV architectures. As a donor, it readily absorbs light, generating excited states that transfer electrons to the acceptor material, ultimately leading to current generation. Conversely, as an acceptor, it effectively accepts electrons from the donor, facilitating charge separation and transport within the device.

Researchers have extensively explored sexithiophene derivatives and their blends with other organic materials to optimize the performance of OPVs. These efforts have resulted in significant advancements in terms of power conversion efficiency, stability, and processibility, making OPVs a more viable alternative for sustainable energy generation [, ].

Organic Light-Emitting Diodes (OLEDs)

Another exciting research area for sexithiophene lies in organic light-emitting diodes (OLEDs). These devices function by converting electrical energy into light and are widely used in displays for smartphones, televisions, and other electronic devices. Sexithiophene derivatives, particularly those with tailored chemical structures, can be employed as emitting materials in OLEDs. When subjected to an electric current, these materials emit light with specific colors depending on their molecular design.

Research efforts focus on utilizing sexithiophene-based materials to achieve efficient light emission, control color tunability, and improve device stability, paving the way for next-generation OLED displays with superior performance and functionality [].

Alpha-sexithiophene is an organic semiconductor composed of six thiophene units linked in a linear arrangement. This compound is notable for its high charge mobility, making it a valuable material in organic electronics, particularly in organic field-effect transistors and photovoltaic devices. Its unique electronic properties arise from the conjugated system of π-electrons, which allows for efficient charge transport. The molecular structure of alpha-sexithiophene contributes to its stability and performance in various applications.

Alpha-sexithiophene exhibits significant chemical reactivity, particularly at the α-position of the terminal thiophene rings. This reactivity can lead to various chemical transformations, including:

  • Oxidation: Alpha-sexithiophene can undergo oxidation reactions, which may alter its electronic properties and solubility.
  • Polymerization: Under certain conditions, it can polymerize to form larger oligomers or polymers, impacting its conductivity and mechanical properties.
  • Interfacial Reactions: When in contact with metals or other substrates, alpha-sexithiophene can participate in interfacial reactions that modify its electronic characteristics and stability .

The synthesis of alpha-sexithiophene typically involves several key methods:

  • Chemical Vapor Deposition: This method allows for the growth of high-purity thin films of alpha-sexithiophene on various substrates.
  • Electrochemical Polymerization: This technique enables the formation of alpha-sexithiophene through electro

Alpha-sexithiophene is utilized in various applications due to its favorable electronic properties:

  • Organic Field-Effect Transistors (OFETs): It serves as an active layer due to its high mobility and stability.
  • Organic Photovoltaics: Its ability to absorb light efficiently makes it suitable for use in solar cells.
  • Sensors: The compound's electronic properties allow it to be used in chemical sensors for detecting gases and other substances.

Studies have focused on the interactions between alpha-sexithiophene and various substrates, particularly metals like silver, aluminum, and magnesium. These interactions can significantly influence the electronic properties of the material, including ionization energy and charge transfer dynamics. For instance, research has shown that the ionization energy of alpha-sexithiophene thin films varies with film thickness and substrate type, indicating a complex interplay between molecular structure and electronic environment .

Several compounds share structural similarities with alpha-sexithiophene. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
P-SexiphenylLinear oligomerHigher ionization energy compared to alpha-sexithiophene .
Beta-SexithiopheneIsomeric variantDifferent packing and electronic properties .
TetrathiopheneShorter oligomerExhibits different charge transport characteristics due to fewer thiophene units .
OctathiopheneLonger oligomerEnhanced stability but lower charge mobility compared to alpha-sexithiophene .

Uniqueness of Alpha-Sexithiophene

Alpha-sexithiophene's uniqueness lies in its balance of high charge mobility, stability under ambient conditions, and ability to form high-quality thin films through various deposition techniques. Its specific molecular arrangement allows for efficient π-π stacking interactions, which are crucial for optimizing charge transport in organic electronic devices.

XLogP3

8.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene

Dates

Modify: 2023-08-15

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